4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
Description
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-ethyl-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-4-12-10(2)14(3)15(13(12)16)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI Key |
RYZUMXDTSKOCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Route: Condensation of Ethyl Acetoacetate and Phenylhydrazine
- The most common synthesis starts with ethyl acetoacetate reacting with phenylhydrazine.
- The reaction is typically carried out under acidic conditions to facilitate hydrazone intermediate formation.
- The hydrazone intermediate undergoes cyclization to form the pyrazolone ring.
- Reaction conditions often involve refluxing in ethanol or similar solvents for several hours (e.g., 4-10 hours) to ensure complete conversion.
- Acid catalysts such as acetic acid or hydrochloric acid are used to maintain the reaction pH around 2-3, optimizing yield and purity.
- After reaction completion, the product is isolated by filtration or extraction and purified by recrystallization from ethanol or benzene/ethanol mixtures.
Industrial Scale Synthesis and Optimization
- Industrial methods scale up the classical reaction by optimizing parameters such as temperature, solvent volume, and catalyst concentration.
- Continuous flow reactors can be employed to improve reaction control, reduce reaction times, and increase yield.
- Automated systems help maintain consistent quality and reduce contamination risks.
- Post-reaction purification may involve solvent extraction and recrystallization to achieve high purity standards.
Alternative Synthetic Approaches and Intermediates
- Some research explores the synthesis starting from substituted pyrazolones or pyrazoline-5-ones as intermediates.
- For example, 1,3-dimethyl-1H-pyrazole-5-ethyl formate can be synthesized through a multi-step process involving diethyl oxalate, sodium ethoxide, acetone, and methylhydrazine with controlled temperature and pH conditions to yield intermediates that can be further converted to target pyrazolones.
- This method involves:
- Step 1: Mixing ethanol, sodium ethoxide, and diethyl oxalate, followed by slow addition of acetone at temperatures below 15°C, reacting for 24 hours.
- Step 2: Reacting the intermediate with methylhydrazine in DMF at 5-15°C, then heating to 40-50°C for 6 hours.
- The crude product is concentrated under reduced pressure and purified by vacuum distillation or recrystallization.
- Such methods provide better control over impurity profiles and improve yield and purity.
Reaction Conditions Summary Table
| Step | Reactants | Conditions | Temperature | Time | Solvent | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate + Phenylhydrazine | Acidic catalysis (e.g., acetic acid) | Reflux (approx. 75-85°C) | 4-10 hours | Ethanol | Formation of hydrazone intermediate |
| 2 | Cyclization | Same as step 1 | Reflux | Continuation | Ethanol | Ring closure to pyrazolone |
| Industrial scale | As above | Optimized catalyst, solvent ratio | Controlled reflux or flow reactor | Variable | Ethanol or suitable solvent | Continuous flow reactors improve yield |
| Alternative (Patent method) | Diethyl oxalate + Sodium ethoxide + Acetone | Slow addition, temp <15°C | <15°C | 24 hours | Ethanol | Intermediate formation |
| Next step | Intermediate + Methylhydrazine in DMF | Slow addition, temp 5-15°C, then heat to 40-50°C | 5-50°C | 6 hours | DMF | Pyrazole ring formation |
Analytical Characterization and Purity Assessment
- Purity is commonly assessed by melting point determination; typical melting points for related pyrazolone derivatives range around 220-244°C depending on substituents.
- Spectroscopic techniques used include:
- Fourier-transform infrared spectroscopy (FT-IR): To confirm functional groups such as C=O and N–N stretches.
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C): For structural elucidation, confirming the presence of methyl, ethyl, phenyl, and pyrazolone protons and carbons.
- Mass spectrometry (MS): To confirm molecular weight and purity.
- Elemental analysis (CHN): To verify stoichiometry and purity.
- Thermal stability and decomposition patterns can be analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Research Discoveries and Applications Related to Preparation
- The compound serves as an intermediate for synthesizing more complex pyrazolones with biological activities such as enzyme inhibition, analgesic, anti-inflammatory, and antipyretic effects.
- Modifications at the 4-position (e.g., substituting ethyl with amino or other groups) have been explored to tailor pharmacological properties.
- The preparation methods have been optimized to reduce impurities that could affect biological activity and improve yields for industrial production.
- Recent studies utilize copper-mediated coupling reactions to modify pyrazolone derivatives further, demonstrating the versatility of the core structure for synthetic elaboration.
This detailed overview consolidates the preparation methods of 4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one from classical condensation reactions to advanced industrial and patented synthetic routes, supported by analytical characterization and research insights.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydropyrazoles, and other derivatives with potential biological activities .
Scientific Research Applications
4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its analgesic, anti-inflammatory, and antipyretic properties.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Schiff Base Derivatives
Schiff bases derived from 4-AP (e.g., compounds synthesized via condensation with aldehydes) exhibit distinct properties due to the azomethine (-C=N-) group. Key differences include:
Key Findings :
- Schiff bases (e.g., HDDP) demonstrate superior antimicrobial and chemosensing properties due to their conjugated systems and ability to form stable complexes with metals .
Comparison with Other Pyrazolone Derivatives
Pyrazolone derivatives with varied substituents exhibit distinct reactivities and applications:
Key Findings :
- The amino group in 4-AP enables condensation reactions to form bioactive Schiff bases, whereas the ethyl group limits such reactivity but may improve metabolic stability .
- Unsubstituted pyrazolones (e.g., 1,5-dimethyl-2-phenyl-pyrazol-3-one) show minimal antimicrobial activity compared to substituted analogs, highlighting the importance of the 4-position substituent .
Physicochemical Properties
- Thermal Stability: Ethyl substitution may improve thermal stability relative to amino derivatives, as seen in similar pyrazolone systems .
Antimicrobial Activity
- Schiff Bases : Exhibit broad-spectrum activity (e.g., MIC = 12.5 µg/mL against Aspergillus niger; 25 µg/mL against S. aureus) due to azomethine-mediated disruption of microbial membranes .
Biological Activity
4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is a compound belonging to the pyrazole class of heterocycles, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 216.28 g/mol. The compound features a pyrazole ring substituted with ethyl and phenyl groups, contributing to its biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that derivatives with similar structures exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against A549 lung cancer cells .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 7f | A549 | 193.93 |
| Compound 7a | A549 | 208.58 |
| Compound 7e | A549 | >371.36 |
| Compound 7d | HCT116 | Moderate Activity |
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively documented. Compounds similar to this compound have shown broad-spectrum activity against various pathogens. For example, derivatives exhibited minimum inhibitory concentration (MIC) values between 2.50 and 20 µg/mL against bacterial strains .
Table 2: Antimicrobial Efficacy
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound X | E. coli | 10 |
| Compound Y | S. aureus | 15 |
3. Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds derived from pyrazoles have shown promising anti-inflammatory effects. The stabilization of human red blood cell membranes has been used as an indicator of anti-inflammatory activity, with some derivatives demonstrating percentages ranging from 86.70% to 99.25% .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins.
- Antioxidant Activity : Pyrazole derivatives are known to scavenge free radicals, contributing to their protective effects against oxidative stress .
- Enzyme Inhibition : Some studies indicate that these compounds can inhibit key enzymes involved in inflammation and microbial growth.
Case Studies
A notable study investigated the anticancer effects of a series of pyrazole derivatives similar to this compound on various human cancer cell lines including H460 and HT29. The results showed that certain derivatives had better selectivity and potency compared to standard chemotherapeutics like 5-fluorouracil .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one derivatives?
- Methodological Answer : A typical approach involves condensation reactions using 4-aminoantipyrine derivatives as precursors. For example, reacting 4-aminoantipyrine with aldehydes (e.g., furan-2-carbaldehyde or 4-dimethylaminobenzaldehyde) in ethanol under reflux with glacial acetic acid as a catalyst yields Schiff base derivatives . Reflux times (e.g., 10 hours at 75°C) and stoichiometric ratios (e.g., 1:1 molar ratio of amine to aldehyde) are critical for optimal yields . Recrystallization from ethanol is commonly used for purification .
Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- FT-IR : To confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for Schiff bases) .
- NMR (¹H and ¹³C) : For structural elucidation, such as identifying aromatic protons or methyl groups .
- UV-Vis : To study electronic transitions (e.g., π→π* or n→π*) in ligand-metal complexes .
- Elemental analysis (CHN) : To verify purity and stoichiometry .
Q. How can the purity and thermal stability of synthesized derivatives be assessed?
- Methodological Answer : Melting point determination (e.g., 220–222°C for 4-[(4-dimethylaminobenzylidene)-amino] derivatives) provides preliminary purity checks . Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can further assess thermal decomposition patterns .
Advanced Research Questions
Q. What computational methods are used to study the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is employed to optimize molecular geometries, calculate frontier molecular orbitals (HOMO-LUMO), and predict spectroscopic properties . For example, studies on Schiff base analogs use DFT to correlate experimental IR/NMR data with theoretical models .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks. For instance, SCXRD confirmed the octahedral geometry of Y(III) and La(III) complexes in coordination studies . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
Q. What strategies optimize the antimicrobial activity of metal complexes derived from this compound?
- Methodological Answer :
- Ligand Design : Introduce electron-withdrawing groups (e.g., nitro or fluoro substituents) to enhance metal-binding affinity .
- Complexation : Use a 1:2 (M:L) ratio in aqueous ethanol at pH 6–7 to form stable complexes with transition metals (e.g., Cu(II) or La(III)) .
- Bioactivity Assays : Evaluate minimum inhibitory concentration (MIC) against bacterial strains (e.g., E. coli or S. aureus) via agar diffusion .
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of derivatives?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., R₂²(8) motifs) in crystal lattices. Studies on similar pyrazolone derivatives reveal that NH···O and CH···π interactions stabilize 3D networks, impacting solubility and melting behavior .
Q. What experimental and theoretical approaches validate tautomeric forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
